molecular formula C6H6N4S B12911146 4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-85-2

4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B12911146
CAS No.: 36258-85-2
M. Wt: 166.21 g/mol
InChI Key: XVOIQASCHWHJFX-UHFFFAOYSA-N
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Description

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative. The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of solid-phase catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its antifungal and antibacterial properties.

    Thiadiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.

    Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable scaffold in medicinal chemistry .

Biological Activity

4-(Methylsulfanyl)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has attracted interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring fused to a pyridine moiety, with a methylthio group at the 4-position. The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. For instance, the synthesis often involves the reaction of substituted hydrazines with suitable carbonyl compounds under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

  • Cell Lines Tested : MDA-MB453 and MCF-7
  • IC50 Values : The compound exhibited an IC50 value of 29.1 µM against MDA-MB453 and 15.3 µM against MCF-7 cells, indicating significant cytotoxic activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Efficacy : Active against E. coli and S. aureus.
  • Mechanism : The presence of the methylthio group enhances its interaction with bacterial membranes, contributing to its antimicrobial action .

Anti-Alzheimer's Effects

Research indicates that derivatives of triazole compounds exhibit potential in treating neurodegenerative diseases:

  • Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms.
  • IC50 Values : The compound demonstrated an IC50 value of 16.00 ± 0.04% for AChE activity inhibition .

Structure-Activity Relationship (SAR)

Studies on the SAR of triazole derivatives reveal that modifications to the triazole and pyridine rings can significantly enhance biological activity. For example:

CompoundModificationBiological ActivityIC50 Value
Compound AMethylthio groupAnticancer29.1 µM
Compound BFluorine substitutionAntimicrobialLower than control
Compound CHydroxyl groupAChE inhibition16%

These findings suggest that strategic modifications can lead to improved potency and selectivity for specific biological targets.

Clinical Implications

The promising results from in vitro studies necessitate further investigation through in vivo models to assess the therapeutic potential of this compound in clinical settings. Its dual action as an anticancer and antimicrobial agent positions it as a candidate for multi-target therapies.

Properties

CAS No.

36258-85-2

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

4-methylsulfanyl-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C6H6N4S/c1-11-6-5-4(2-3-7-6)8-10-9-5/h2-3H,1H3,(H,8,9,10)

InChI Key

XVOIQASCHWHJFX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC2=NNN=C21

Origin of Product

United States

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